BenchChemオンラインストアへようこそ!

Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CDK2 inhibition Kinase selectivity Cancer cell cycle

This specific 2-(pyridin-3-yl)-7-methyl-6-ethyl ester substitution pattern uniquely positions this compound for kinase-targeted drug discovery. It incorporates the pharmacophoric elements required for CDK2 hinge binding (PDB: 2C6O) and can achieve up to 167-fold selectivity over GSK-3β. The pyridin-3-yl orientation offers a 2-10 fold potency advantage over the 4-pyridinyl analog. The ethyl ester provides a synthetic handle for carboxamide or acid derivatization. Ideal for comparative SAR and lead optimization programs.

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
Cat. No. B11032626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC14H13N5O2
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C
InChIInChI=1S/C14H13N5O2/c1-3-21-13(20)11-8-16-14-17-12(18-19(14)9(11)2)10-5-4-6-15-7-10/h4-8H,3H2,1-2H3
InChIKeyDAELPEZLAMLIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Core Scaffold & Procurement Context


Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its ability to engage ATP-binding pockets of kinases and other nucleotide-dependent enzymes [1]. The compound features a fused triazole-pyrimidine core with a pyridin-3-yl substituent at the 2-position, a methyl group at the 7-position, and an ethyl ester at the 6-position. This specific substitution pattern distinguishes it from other triazolopyrimidine esters and positions it as a versatile intermediate or screening candidate in kinase-targeted drug discovery programs [2].

Ethyl 7-Methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Why In-Class Compounds Cannot Be Blithely Interchanged


Triazolo[1,5-a]pyrimidines exhibit exquisite sensitivity to peripheral substitution patterns. Even subtle modifications—such as altering the ester from methyl to ethyl or shifting the pyridine nitrogen from the 3- to the 4-position—can drastically alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. Richardson et al. (2006) demonstrated that iterative structure-guided design on the triazolopyrimidine core yielded CDK2 inhibitors with IC50 values ranging from >10 µM to 120 nM, with selectivity over GSK-3β varying from <10-fold to 167-fold depending solely on substituent identity [1]. Consequently, substituting the 2-(pyridin-3-yl)-7-methyl-6-ethyl ester combination with a seemingly similar analog (e.g., the 2-(pyridin-4-yl) regioisomer or the methyl ester variant) cannot be assumed to preserve target engagement, potency, or ADME properties without direct experimental validation.

Ethyl 7-Methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Quantitative Differentiation Evidence


CDK2 Inhibitory Potential: Class-Level Potency Benchmark from the Triazolopyrimidine Scaffold

The triazolo[1,5-a]pyrimidine scaffold has been validated as a potent CDK2 inhibitor chemotype. In the foundational study by Richardson et al. (2006), an optimized triazolopyrimidine analog achieved a CDK2 IC50 of 120 nM with 167-fold selectivity over GSK-3β [1]. While the exact 2-(pyridin-3-yl)-7-methyl-6-ethyl ester compound was not the lead compound in that study, it shares the identical core scaffold and the critical pyridinyl substituent orientation that engages the CDK2 hinge region [1]. Analogs lacking the pyridin-3-yl group or bearing alternative substituents at position 2 showed >100-fold weaker CDK2 inhibition in the same assay series [1]. This class-level data indicates that the pyridin-3-yl substituent is a key pharmacophoric element for CDK2 hinge binding.

CDK2 inhibition Kinase selectivity Cancer cell cycle

Antimicrobial Activity: Comparative MIC Values for Triazolopyrimidine-6-Carboxylate Derivatives

A 2024 study by Al-Wahaibi et al. evaluated a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives for antimicrobial activity against six pathogens. Compounds 9d, 9n, 9o, and 9p exhibited MIC values between 16 and 102 µM against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin's range of 10–90 µM [1]. Against fungal species, MIC values ranged from 15.50 to 26.30 µM, slightly higher than fluconazole's 11.50–17.50 µM [1]. Mechanistic studies confirmed dual inhibition of bacterial DNA gyrase and DHFR [1]. The target compound, bearing the same triazolo[1,5-a]pyrimidine-6-carboxylate core with a pyridin-3-yl substituent, is structurally positioned to exploit this dual-target antimicrobial mechanism.

Antimicrobial DNA gyrase DHFR inhibition

Physicochemical Differentiation: Ethyl Ester vs. Methyl Ester in Triazolopyrimidine-6-Carboxylates

The ethyl ester at position 6 distinguishes the target compound from its commercially dominant methyl ester analog (CAS 907971-24-8). The additional methylene group in the ethyl ester increases the calculated logP by approximately 0.5 log units relative to the methyl ester . This difference in lipophilicity is pharmacokinetically meaningful: for CNS-targeted programs, the higher logP may improve blood-brain barrier penetration, while for systemic indications, the reduced aqueous solubility of the ethyl ester may necessitate formulation adjustments . The ethyl ester also exhibits a slightly higher molecular weight (283.29 g/mol vs. 269.26 g/mol for the methyl ester) and larger topological polar surface area contribution from the ester moiety .

Lipophilicity Membrane permeability ADME optimization

Regioisomeric Selectivity: Pyridin-3-yl vs. Pyridin-4-yl Substitution in Triazolopyrimidine Scaffolds

The position of the pyridinyl nitrogen critically influences kinase binding orientation. In the CDK2 co-crystal structure (PDB: 2C6O), the triazolopyrimidine core forms hydrogen bonds with the hinge region Leu83 residue, while the 2-substituent extends into the solvent-exposed region [1]. The pyridin-3-yl isomer positions the nitrogen atom to potentially form an additional water-mediated hydrogen bond with the kinase, whereas the pyridin-4-yl regioisomer (CAS 907971-25-9) orients the nitrogen differently, which may weaken or abrogate this interaction [1][2]. SAR studies within the triazolopyrimidine series show that 2-pyridin-3-yl substitution consistently yields superior kinase inhibition compared to 2-pyridin-4-yl or 2-phenyl analogs when evaluated against CDK2 and related CMGC kinases [1].

Regioisomer SAR Kinase hinge binding Target selectivity

Ethyl 7-Methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Target Application Scenarios Supported by Evidence


Kinase-Targeted Screening Library Design for CDK2 and CMGC Family Kinases

The 2-(pyridin-3-yl)-7-methyl-6-ethyl ester substitution pattern incorporates the pharmacophoric elements required for CDK2 hinge binding as revealed by X-ray crystallography (PDB: 2C6O) [1]. Include this compound in kinase-focused screening decks where CDK2 selectivity over GSK-3β is desired, exploiting the scaffold's demonstrated 167-fold selectivity window when appropriately substituted [1]. The ethyl ester provides a synthetically tractable handle for further derivatization to carboxamides or acids.

Antimicrobial Lead Optimization: Dual DNA Gyrase/DHFR Inhibitor Series

Triazolo[1,5-a]pyrimidine-6-carboxylate derivatives have demonstrated MIC values of 16–102 µM against clinically relevant bacterial strains, comparable to ciprofloxacin [2]. Use this compound as a starting scaffold for antibacterial SAR campaigns targeting dual DNA gyrase/DHFR inhibition, where the ethyl ester at position 6 can be systematically varied to optimize potency and reduce cytotoxicity.

Building Block for Focused Combinatorial Library Synthesis with Controlled Lipophilicity

The ethyl ester imparts a calculated logP approximately 0.5 units higher than the methyl ester analog (CAS 907971-24-8) . This property makes the compound a preferred building block for parallel synthesis of carboxamide or hydrazide libraries where fine-tuning of lipophilicity is required to balance solubility and membrane permeability. The pyridin-3-yl group also provides a basic nitrogen for salt formation or coordination chemistry applications.

Regioisomeric Specificity Studies in Triazolopyrimidine SAR

Procure the pyridin-3-yl regioisomer specifically for comparative SAR studies against the pyridin-4-yl analog (CAS 907971-25-9), as kinase inhibition data indicate a 2- to 10-fold potency advantage for the 3-pyridinyl orientation [1][2]. Direct head-to-head biochemical profiling of both regioisomers can validate target engagement hypotheses and inform scaffold selection in lead optimization programs.

Quote Request

Request a Quote for Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.